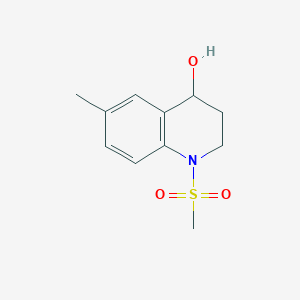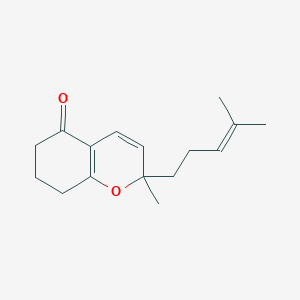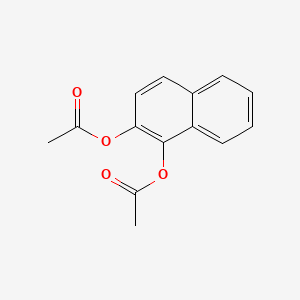
1,2-Diacetoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diacetoxynaphthalene is an organic compound with the molecular formula C14H12O4. It is a derivative of naphthalene, where two acetoxy groups are attached to the 1 and 2 positions of the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diacetoxynaphthalene can be synthesized through several methods. One common approach involves the acetylation of 1,2-dihydroxynaphthalene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diacetoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2-naphthoquinone.
Reduction: Reduction reactions can convert it back to 1,2-dihydroxynaphthalene.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: 1,2-naphthoquinone
Reduction: 1,2-dihydroxynaphthalene
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Diacetoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving naphthalene derivatives.
Industry: Used in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of 1,2-Diacetoxynaphthalene involves its interaction with various molecular targets. For instance, in biological systems, it can undergo enzymatic hydrolysis to form 1,2-dihydroxynaphthalene, which can then participate in redox reactions. These reactions may involve the generation of reactive oxygen species (ROS) and subsequent cellular effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dihydroxynaphthalene
- 1,4-Diacetoxynaphthalene
- 1,4-Dihydroxynaphthalene
Uniqueness
1,2-Diacetoxynaphthalene is unique due to its specific acetoxy substitution pattern, which imparts distinct chemical reactivity and properties compared to its isomers and other naphthalene derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propiedades
Número CAS |
6336-79-4 |
|---|---|
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
(1-acetyloxynaphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H12O4/c1-9(15)17-13-8-7-11-5-3-4-6-12(11)14(13)18-10(2)16/h3-8H,1-2H3 |
Clave InChI |
YLAVAANBVJPQIB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


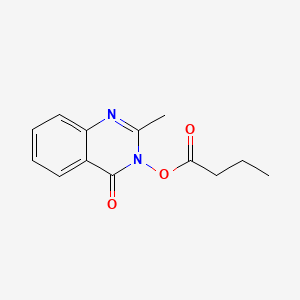

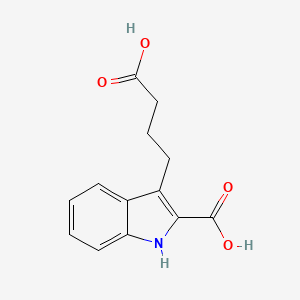
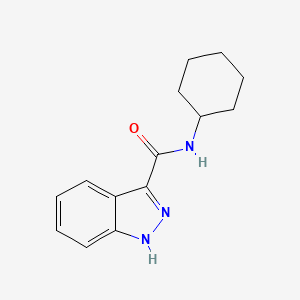
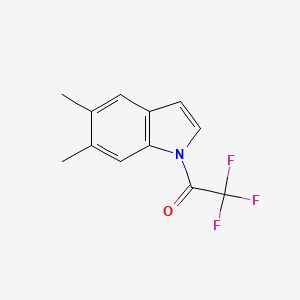
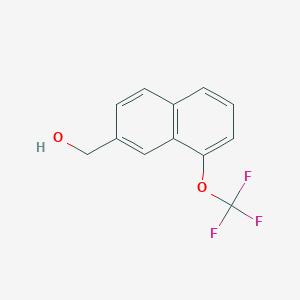
![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)
![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)

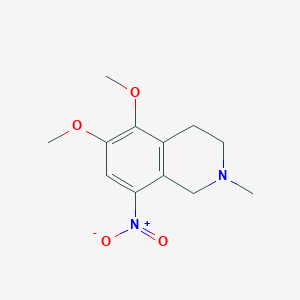
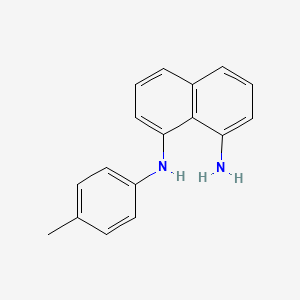
![7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11867111.png)
